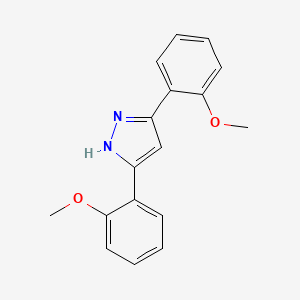![molecular formula C8H6F3N3O B6164342 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol CAS No. 72567-47-6](/img/no-structure.png)
6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol, also known as MTP, is an organic compound that has been studied for its potential applications in a variety of scientific research fields. MTP has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.
科学的研究の応用
6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol has been studied for its potential applications in a variety of scientific research fields. It has been found to exhibit antioxidant, anti-inflammatory, and antimicrobial properties, making it a promising candidate for further research on the development of new drugs and treatments for various diseases. Additionally, this compound has been studied for its potential applications in the field of biotechnology, as it has been found to be effective in inhibiting the growth of certain types of bacteria and fungi.
作用機序
The exact mechanism of action of 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol is not yet fully understood. However, it is believed that this compound is able to interact with certain proteins and enzymes in the body to produce its desired effects. It is thought that this compound is able to inhibit the activity of certain enzymes, which can lead to the inhibition of certain biochemical pathways. Additionally, it is believed that this compound may be able to modulate the activity of certain proteins, which can lead to changes in the expression of certain genes.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to possess antioxidant, anti-inflammatory, and antimicrobial properties, which can be beneficial in the treatment of a variety of diseases. Additionally, this compound has been found to be effective in modulating the activity of certain proteins, which can lead to changes in the expression of certain genes. This can be beneficial in the development of new treatments for various diseases.
実験室実験の利点と制限
6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol is a relatively simple and efficient compound to synthesize in the lab, making it a promising candidate for further research. Additionally, this compound has been found to exhibit a wide range of biochemical and physiological effects, making it a potential candidate for further research in the development of new drugs and treatments. However, the exact mechanism of action of this compound is not yet fully understood, which can limit its potential applications in the laboratory. Additionally, this compound may be toxic in high doses, which can limit its potential applications in the laboratory.
将来の方向性
Given the potential applications of 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol in the development of new drugs and treatments, there are a number of possible future directions for research. These include further research into the exact mechanism of action of this compound, as well as research into the potential toxicity of this compound in high doses. Additionally, further research into the potential applications of this compound in biotechnology could lead to the development of new treatments for various diseases. Finally, further research into the potential applications of this compound in the field of drug development could lead to the development of new drugs and treatments.
合成法
6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol can be synthesized in a two-step process using a combination of a Grignard reaction and a Wittig reaction. In the first step, two equivalents of a Grignard reagent are reacted with an aldehyde in the presence of a base to form a ketone. In the second step, the ketone is reacted with a Wittig reagent to form the desired this compound product. This process is relatively simple and efficient, and can be used to synthesize this compound in relatively high yields.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol involves the condensation of 2-amino-4-methylpyridine with trifluoroacetaldehyde followed by cyclization with ethyl acetoacetate. The resulting product is then subjected to a series of reactions to yield the final compound.", "Starting Materials": [ "2-amino-4-methylpyridine", "trifluoroacetaldehyde", "ethyl acetoacetate", "sodium ethoxide", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "magnesium sulfate", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-methylpyridine with trifluoroacetaldehyde in ethanol to yield 2-amino-4-methyl-5-trifluoromethylpyridine.", "Step 2: Cyclization of 2-amino-4-methyl-5-trifluoromethylpyridine with ethyl acetoacetate in the presence of sodium ethoxide to yield 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid ethyl ester.", "Step 3: Hydrolysis of 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid ethyl ester with sodium hydroxide in water to yield 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid.", "Step 4: Decarboxylation of 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid with hydrochloric acid in ethanol to yield 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol.", "Step 5: Purification of the final product by treatment with sodium bicarbonate and drying with magnesium sulfate." ] } | |
CAS番号 |
72567-47-6 |
分子式 |
C8H6F3N3O |
分子量 |
217.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



